![molecular formula C9H11BrO5 B14002359 5-Bromo-6-hydroxybicyclo[2.2.1]heptane-2,3-dicarboxylic acid CAS No. 5437-14-9](/img/structure/B14002359.png)
5-Bromo-6-hydroxybicyclo[2.2.1]heptane-2,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-6-hydroxybicyclo[221]heptane-2,3-dicarboxylic acid is a bicyclic compound with a unique structure that includes a bromine atom and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-hydroxybicyclo[2.2.1]heptane-2,3-dicarboxylic acid typically involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile. This method is favored for its ability to produce the bicyclic structure with high stereoselectivity . The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-6-hydroxybicyclo[2.2.1]heptane-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a hydroxybicycloheptane derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution of the bromine atom can result in various functionalized derivatives .
Applications De Recherche Scientifique
5-Bromo-6-hydroxybicyclo[2.2.1]heptane-2,3-dicarboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism by which 5-Bromo-6-hydroxybicyclo[2.2.1]heptane-2,3-dicarboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Hydroxy-5-norbornene-2,3-dicarboxylic acid imide: Similar bicyclic structure with a hydroxyl group and carboxylic acid functionality.
Bicyclo[2.2.1]hept-5-ene-2,3-endo-dicarboxylic acid: Shares the bicyclic framework but lacks the bromine atom and hydroxyl group.
Uniqueness
5-Bromo-6-hydroxybicyclo[2.2.1]heptane-2,3-dicarboxylic acid is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Propriétés
Numéro CAS |
5437-14-9 |
|---|---|
Formule moléculaire |
C9H11BrO5 |
Poids moléculaire |
279.08 g/mol |
Nom IUPAC |
5-bromo-6-hydroxybicyclo[2.2.1]heptane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C9H11BrO5/c10-6-2-1-3(7(6)11)5(9(14)15)4(2)8(12)13/h2-7,11H,1H2,(H,12,13)(H,14,15) |
Clé InChI |
HSXXTRKWGMTWDD-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(C(C1C(C2O)Br)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(Cyclohexylamino)methyl]pteridine-2,4-diamine](/img/structure/B14002280.png)
![1-[2-(Ethenyloxy)ethyl]pyrrolidin-2-one](/img/structure/B14002286.png)
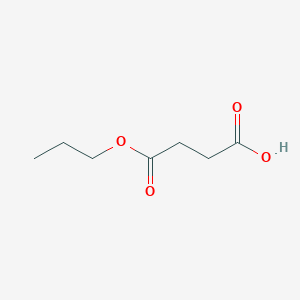

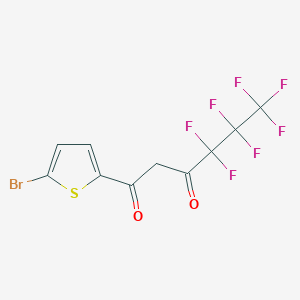
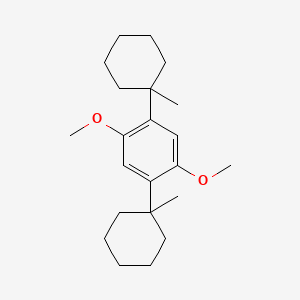

![6'-Fluoro-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-carboxylic acid](/img/structure/B14002321.png)


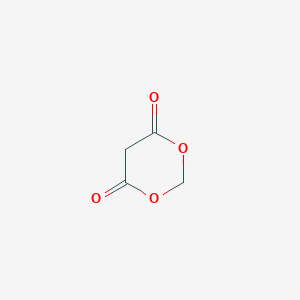
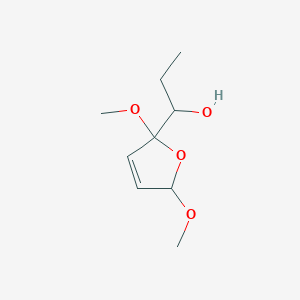
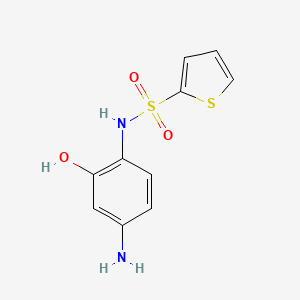
![Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]-](/img/structure/B14002345.png)
